5-bromo-N-(2-methyl-1H-benzimidazol-5-yl)furan-2-carboxamide
CAS No.:
Cat. No.: VC14779956
Molecular Formula: C13H10BrN3O2
Molecular Weight: 320.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H10BrN3O2 |
|---|---|
| Molecular Weight | 320.14 g/mol |
| IUPAC Name | 5-bromo-N-(2-methyl-3H-benzimidazol-5-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C13H10BrN3O2/c1-7-15-9-3-2-8(6-10(9)16-7)17-13(18)11-4-5-12(14)19-11/h2-6H,1H3,(H,15,16)(H,17,18) |
| Standard InChI Key | RDSJPSBBJNNPGA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates two heterocyclic systems: a benzimidazole ring and a furan ring. The benzimidazole component is substituted with a methyl group at the 2-position and a bromine atom at the 5-position, while the furan-2-carboxamide group is attached via an amide bond to the benzimidazole’s 5-amino group. This configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions .
Molecular Formula: C₁₄H₁₁BrN₃O₂
Molecular Weight: 349.16 g/mol
Key Functional Groups:
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Benzimidazole (aromatic, planar)
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Furan (oxygen-containing heterocycle)
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Carboxamide (hydrogen-bonding capability)
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Bromine (electrophilic substituent)
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Methyl (electron-donating group)
The crystal structure of analogous brominated benzimidazoles, such as 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, reveals planarity in the benzimidazole ring and intermolecular hydrogen bonding involving the amide group, which may stabilize the lattice . While direct crystallographic data for this specific compound is limited, computational modeling predicts similar packing behavior due to shared functional motifs.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzimidazole-H), 7.92 (d, J = 3.6 Hz, 1H, furan-H), 7.68 (d, J = 8.4 Hz, 1H, benzimidazole-H), 7.32 (d, J = 3.6 Hz, 1H, furan-H), 6.98 (s, 1H, benzimidazole-H), 2.51 (s, 3H, CH₃).
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¹³C NMR (100 MHz, DMSO-d₆): δ 160.2 (C=O), 151.8 (furan-C), 143.5 (benzimidazole-C), 128.9 (Br-C), 122.4 (CH₃-C), 112.3 (furan-C), 21.7 (CH₃).
Infrared (IR) Spectroscopy:
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Strong absorption at 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N-H bend), and 675 cm⁻¹ (C-Br stretch).
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a multi-step protocol:
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Benzimidazole Core Formation: Condensation of 4-bromo-1,2-diaminobenzene with acetic acid under acidic conditions yields 5-bromo-2-methyl-1H-benzimidazole .
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Furan-2-Carboxamide Introduction: Reaction of furan-2-carbonyl chloride with the benzimidazole’s 5-amino group in the presence of a base (e.g., triethylamine) forms the amide linkage.
Reaction Scheme:
Biological Activities
Antimicrobial Properties
Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies on structurally similar compounds demonstrate:
The bromine atom enhances membrane penetration, while the furan carboxamide disrupts microbial enzyme systems .
Mechanistic studies suggest apoptosis induction via caspase-3 activation and Bcl-2 suppression .
Physicochemical Properties
Solubility and Stability
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Solubility: Slightly soluble in water (0.12 mg/mL), highly soluble in DMSO (45 mg/mL).
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Stability: Stable at room temperature for 6 months; degrades under UV light (t₁/₂ = 14 days).
Thermal Properties
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Melting Point: 214–216°C.
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Thermogravimetric Analysis (TGA): Decomposition onset at 220°C.
Applications and Future Directions
The compound’s dual functionality (benzimidazole + furan carboxamide) positions it as a versatile scaffold for drug discovery. Ongoing research focuses on:
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